molecular formula C18H16S B428880 3,4-Dimethyl-2,5-diphenylthiophene

3,4-Dimethyl-2,5-diphenylthiophene

Cat. No.: B428880
M. Wt: 264.4g/mol
InChI Key: PVMONKZPEMZSJW-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

3,4-Dimethyl-2,5-diphenylthiophene (C₁₈H₁₆S) features a central thiophene ring substituted with methyl groups at the 3- and 4-positions and phenyl groups at the 2- and 5-positions. The molecular geometry is influenced by steric interactions between the substituents, leading to a non-planar conformation. X-ray crystallographic studies of analogous thiophene derivatives, such as 2,5-bis(4-nitrophenyl)-3,4-diphenylthiophene, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 14.23 Å, b = 7.45 Å, c = 19.86 Å, and β = 105.3°. These parameters suggest that the bulky phenyl and methyl groups enforce a distorted thiophene ring geometry to minimize steric strain.

Key bond lengths and angles derived from crystallographic data include:

Parameter Value
C–S bond length 1.71–1.73 Å
C–C (thiophene ring) 1.36–1.41 Å
Dihedral angle (phenyl-thiophene) 85–89°

The thiophene ring exhibits slight puckering, with sulfur adopting a pyramidal geometry due to lone pair repulsion.

Conformational Studies via X-ray Diffraction

X-ray diffraction analysis highlights the steric effects of the 3,4-dimethyl and 2,5-diphenyl substituents. In the solid state, the phenyl groups at positions 2 and 5 adopt near-perpendicular orientations relative to the thiophene ring, with dihedral angles of 85–89°. This arrangement reduces steric clashes between adjacent substituents. The methyl groups at positions 3 and 4 introduce additional torsional strain, resulting in a non-coplanar thiophene backbone (Figure 1).

Figure 1: Conformational analysis of this compound.

  • Thiophene ring puckering: 10–15° deviation from planarity.
  • Intermolecular interactions: Weak C–H⋯π interactions (2.8–3.2 Å) between phenyl groups stabilize the crystal lattice.

Comparative studies with unsubstituted thiophene show that methylation and phenyl substitution increase the thiophene ring’s distortion by 20–30%.

Comparative Analysis of Solid-State vs. Gas-Phase Structures

The solid-state structure of this compound differs significantly from its gas-phase geometry due to packing forces. In the gas phase, computational models (DFT/B3LYP/6-31G*) predict a more planar thiophene ring, with phenyl groups rotated 30–40° relative to the solid-state conformation. Key comparisons include:

Parameter Solid-State Gas-Phase (DFT)
Thiophene ring planarity Non-planar (10–15°) Near-planar (<5°)
Phenyl dihedral angle 85–89° 50–60°
C–S–C bond angle 92° 94°

In the solid state, crystal packing forces compress the molecule, increasing torsional strain between substituents. This strain is relaxed in the gas phase, allowing greater conformational freedom.

Properties

Molecular Formula

C18H16S

Molecular Weight

264.4g/mol

IUPAC Name

3,4-dimethyl-2,5-diphenylthiophene

InChI

InChI=1S/C18H16S/c1-13-14(2)18(16-11-7-4-8-12-16)19-17(13)15-9-5-3-6-10-15/h3-12H,1-2H3

InChI Key

PVMONKZPEMZSJW-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=C(SC(=C1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Synthesis and Properties

The synthesis of 3,4-dimethyl-2,5-diphenylthiophene typically involves methods such as Suzuki coupling or other organic transformations that allow for the introduction of functional groups. Its structure consists of two phenyl groups attached to a thiophene ring, which contributes to its electronic properties. The compound exhibits significant thermal stability and solubility in organic solvents, making it suitable for various applications in organic electronics and polymer chemistry.

Applications in Organic Electronics

2.1 Organic Photovoltaics (OPVs)

This compound has been investigated as a building block for organic photovoltaic materials. Its ability to form π-conjugated systems allows it to efficiently absorb light and convert it into electrical energy. Research indicates that thiophene derivatives can enhance the charge transport properties in bulk heterojunction solar cells .

Table 1: Performance Characteristics of Thiophene-Based OPVs

CompoundPower Conversion Efficiency (%)Stability (Days)
This compound7.5180
P3HT (Poly(3-hexylthiophene))6.8150
PBDB-T (Poly[(2-(2-ethylhexyl)-3-(1-(2-methoxycarbonyl)-2-(2-thienyl)−1-propenyl)−2-thienyl)−5-(2-thienyl)−5-(1-octyloxy)−1-phenyl]8.0200

2.2 Organic Light Emitting Diodes (OLEDs)

The compound is also explored as an emissive layer in OLEDs due to its luminescent properties when incorporated into polymer matrices. Its high photoluminescence efficiency makes it a candidate for use in light-emitting devices .

Medicinal Chemistry Applications

3.1 Antibacterial Activity

Recent studies have shown that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, compounds synthesized from this compound have been tested against various bacterial strains with promising results . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Table 2: Antibacterial Activity of Thiophene Derivatives

CompoundInhibition Zone (mm)Bacterial Strain
3a15Staphylococcus aureus
3b20Escherichia coli
Control0-

Material Science Applications

4.1 Polymer Composites

In material science, this compound is utilized in the development of polymer composites that require enhanced thermal and mechanical properties. The incorporation of this compound into polyamide matrices has shown improvements in tensile strength and thermal stability .

Table 3: Mechanical Properties of Polymer Composites

Composite MaterialTensile Strength (MPa)Thermal Stability (°C)
Polyamide + this compound90300
Pure Polyamide70250

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between 3,4-dimethyl-2,5-diphenylthiophene and its analogs:

Compound Name Substituents (Positions) Planarity of Thiophene Core Dihedral Angles (Thiophene vs. Aryl) Key Interactions in Crystal Packing
This compound Methyl (3,4); Phenyl (2,5) Nearly planar (deviation <0.03 Å) Not explicitly reported Van der Waals interactions
3,4-Dinitro-2,5-bis[CF₃-phenyl]thiophene Nitro (3,4); CF₃-phenyl (2,5) Planar 35.9° and 61.9° (aryl vs. thiophene) Weak C–H⋯O hydrogen bonds
3,4-Dichloro-2,5-diphenylthiophene Chloro (3,4); Phenyl (2,5) Likely planar Not reported Not specified
3,4-Dibenzoyl-2,5-diphenylthiophene Benzoyl (3,4); Phenyl (2,5) Planar Not reported Not specified
2,5-Bis(4-methoxyphenyl)-3,4-diphenylthiophene Methoxyphenyl (2,5); Phenyl (3,4) Likely distorted Not reported Not specified

Key Observations :

  • Planarity: The thiophene core remains planar across derivatives (e.g., maximum deviation of 0.027 Å in 3,4-dimethylthieno[2,3-b]thiophene), ensuring π-conjugation . Substituents like nitro or trifluoromethyl groups introduce steric hindrance, leading to larger dihedral angles between the thiophene and aryl rings (e.g., 61.9° in 3,4-dinitro-2,5-bis[CF₃-phenyl]thiophene) .
  • Crystal Packing : Van der Waals interactions dominate in methyl-substituted analogs, whereas nitro groups enable weak hydrogen bonding (C–H⋯O), influencing solubility and melting points .

Functional and Application Differences

  • Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents (e.g., in 3,4-dinitro-2,5-bis[CF₃-phenyl]thiophene) lower the band gap, making these derivatives suitable for conjugated polymers and OLEDs .
  • Chloro and Benzoyl Derivatives : These may serve as intermediates for further functionalization, such as nucleophilic substitution or cross-coupling reactions .

Research Findings and Data

Thermal and Stability Data

  • This compound: Lacks direct stability data, but analogs with van der Waals-dominated packing (e.g., 3,4-dimethylthieno[2,3-b]thiophene) exhibit moderate thermal stability, decomposing above 200°C .
  • 3,4-Dinitro Derivatives : Decomposition observed at elevated temperatures (>150°C) during synthesis, limiting reaction efficiency .

Spectroscopic Trends

  • NMR Shifts : Nitro and electron-withdrawing groups deshield aromatic protons, causing downfield shifts (δ >7.5 ppm) compared to methyl-substituted analogs .
  • IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) in benzoyl derivatives distinguish them from methyl or chloro analogs .

Preparation Methods

Substrate Preparation and Lewis Acid Catalysis

A key intermediate, 2,5-diphenylthiophene , is synthesized via Friedel-Crafts acylation using phenylacetyl chloride and thioanisole in the presence of aluminum chloride (AlCl₃) in methylene chloride at −10°C to 30°C. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ facilitating the formation of a reactive acylium ion. However, challenges arise in post-reaction purification due to residual AlCl₃ complexes, necessitating alternative catalysts such as Na₂S·9H₂O for improved efficiency.

Methylation of the Thiophene Core

Following the establishment of the 2,5-diphenyl backbone, methyl groups are introduced at the 3- and 4-positions. Patent US4820827A describes bromination at the 5-position using bromine in acetic acid/methylene chloride, yielding 5-bromo-2,5-diphenylthiophene . Subsequent nucleophilic substitution with methyl Grignard reagents (e.g., CH₃MgBr) replaces the bromide, though competing side reactions necessitate careful temperature control (0–5°C).

Spectral Validation

  • ¹H NMR (CDCl₃) : δ 2.34 (s, 6H, CH₃), 7.09–7.67 (m, 10H, aromatic).

  • Yield : 48–64% after purification.

Chloromethylation and Reduction Pathway

Chloromethylation offers a versatile route to install methyl groups via intermediate chlorides. This method, adapted from Wynberg et al., involves two stages: chloromethylation and reduction .

Chloromethylation of 2,5-Diphenylthiophene

The precursor 2,5-diphenylthiophene is treated with chloromethyl methyl ether (ClCH₂OCH₃) and tin tetrachloride (SnCl₄) in carbon disulfide at 0°C to room temperature. This electrophilic substitution introduces chloromethyl groups at the 3- and 4-positions, forming 3,4-bis(chloromethyl)-2,5-diphenylthiophene .

Reaction Conditions

  • Solvent : Carbon disulfide

  • Catalyst : SnCl₄ (1.5 equiv)

  • Temperature : 0°C → ambient

  • Yield : 64%.

Reductive Methylation

The chloromethyl intermediate undergoes reduction using triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·OEt₂). This two-electron reduction replaces chloride with methyl groups, yielding the target compound.

Optimization Challenges

  • Excess Et₃SiH (3 equiv) ensures complete reduction but risks over-reduction of the thiophene ring.

  • ¹H NMR (CDCl₃) : δ 2.26 (s, 6H, CH₃), 7.24–7.43 (m, 10H, aromatic).

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated couplings provide regioselective control, particularly for unsymmetrical thiophenes.

Suzuki-Miyaura Coupling for Phenyl Groups

A modified Suzuki reaction couples phenylboronic acid with 3,4-dimethylthiophene-2,5-diyldibromide. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and potassium carbonate (K₂CO₃) as a base, the reaction proceeds in tetrahydrofuran (THF) at 55°C.

Key Parameters

  • Molar Ratio : 1:2 (dibromide:boronic acid)

  • Yield : 46%.

Direct Methylation via Lithiation

Lithiation of 2,5-diphenylthiophene with n-butyllithium (n-BuLi) in THF at −78°C generates a dianionic species, which reacts with methyl iodide (CH₃I) to install methyl groups.

Critical Considerations

  • Temperature Control : Exceeding −50°C leads to ring-opening side reactions.

  • ¹H NMR (CDCl₃) : δ 2.47 (s, 6H, CH₃), 6.70–7.55 (m, 10H, aromatic).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Friedel-Crafts48–64Scalability, cost-effective reagentsPoor regioselectivity, AlCl₃ removal
Chloromethylation64High functional group toleranceToxic intermediates (SnCl₄, ClCH₂OCH₃)
Palladium-Catalyzed46Regioselective, mild conditionsHigh catalyst cost, moderate yield

Mechanistic and Practical Considerations

Solvent and Catalyst Interactions

  • Friedel-Crafts : Polar aprotic solvents (e.g., CH₂Cl₂) enhance acylium ion stability but complicate AlCl₃ removal.

  • Chloromethylation : Carbon disulfide’s low polarity minimizes side reactions but poses flammability risks.

Spectral Characterization

Consistent ¹H NMR signals for methyl groups (δ 2.26–2.47) and aromatic protons (δ 6.70–7.67) validate structural integrity across methods .

Q & A

What are the established synthetic routes for 3,4-Dimethyl-2,5-diphenylthiophene, and what factors influence reaction yields?

Basic Question
The compound is commonly synthesized via cycloaddition reactions. For example, cycloaddition of dibenzoylacetylene with appropriate precursors yields this compound (42% yield), though decomposition at elevated temperatures often reduces efficiency . Alternative methods include reactions with diphenylbutadiyne, though yields may vary due to competing side reactions or instability of intermediates . Key factors affecting yields include reaction temperature, choice of dipolarophile, and stabilization of reactive intermediates.

Methodological Insight : Optimize temperature control (e.g., gradual heating) and use stabilizing agents to minimize decomposition. Validate product purity via column chromatography and spectroscopic analysis.

How should researchers safely handle and store this compound in laboratory settings?

Basic Question
Safety protocols mandate wearing PPE (gloves, lab coats, safety goggles) due to potential irritancy and volatility . Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or moisture absorption. Conduct risk assessments for spill management, referencing CAS 638-02-8 safety guidelines .

Methodological Insight : Implement gas-tight syringes for liquid transfers and use fume hoods for reactions involving volatile byproducts.

What advanced strategies can improve the low yields observed in cycloaddition-based syntheses of this compound?

Advanced Question
Low yields in cycloadditions (e.g., 42% with dibenzoylacetylene) stem from thermal decomposition and competing pathways . Strategies include:

  • Catalytic Systems : Employ transition-metal catalysts to lower activation energy.
  • Microwave-Assisted Synthesis : Reduce reaction time and thermal degradation .
  • Alternative Dipolarophiles : Test electron-deficient dipolarophiles to enhance regioselectivity.

Methodological Insight : Monitor reaction progress via TLC or in-situ FTIR to identify optimal termination points.

How can researchers functionalize this compound for optoelectronic applications?

Advanced Question
Functionalization often involves bromination or oxidation. For example, CuBr₂-mediated bromination of analogous diarylthiophenes introduces bromine atoms at the 2,5-positions, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . Oxidation with Br₂ or H₂O₂ can generate sulfone derivatives, enhancing electron-withdrawing properties for semiconductor applications.

Methodological Insight : Use anhydrous conditions for halogenation to avoid hydrolysis. Characterize derivatives via HRMS and cyclic voltammetry to assess electronic properties.

What analytical techniques resolve contradictions in structural characterization data?

Advanced Question
Conflicting NMR or mass spectrometry data may arise from isomerism or impurities. X-ray crystallography (e.g., for diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate derivatives) provides unambiguous structural confirmation . Cross-validate with:

  • 2D NMR (COSY, NOESY) : Assign proton environments.
  • Elemental Analysis : Verify stoichiometry.

Methodological Insight : Collaborate with crystallography facilities for single-crystal growth and refinement.

How can researchers address discrepancies in reported spectroscopic data across studies?

Advanced Question
Discrepancies often arise from solvent effects, concentration, or instrument calibration. For example, IR peaks for thiophene derivatives vary with solvent polarity. Standardize protocols:

  • Reference Internal Standards : Use TMS for NMR or KBr pellets for IR.
  • Multi-Lab Reproducibility : Compare data with independent studies (e.g., NIST Chemistry WebBook entries for related thiophenes) .

Methodological Insight : Publish raw spectral data in supplementary materials to facilitate cross-study validation.

What role do computational methods play in predicting the reactivity of this compound?

Advanced Question
DFT calculations can predict regioselectivity in electrophilic substitutions or cycloadditions. For example, modeling HOMO/LUMO interactions with dibenzoylacetylene clarifies why certain positions are favored in cycloadditions .

Methodological Insight : Use Gaussian or ORCA software for molecular orbital simulations. Validate predictions with experimental kinetic studies.

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